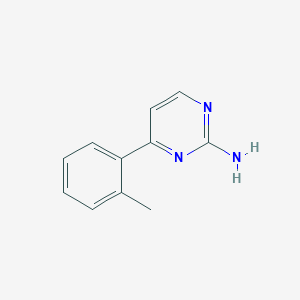

4-(o-Tolyl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(2-methylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |

InChI Key |

RNMOJMRFOFILNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Metal-Free Cascade Synthesis from Imidazolate Enaminones and Guanidine Hydrochloride

A convenient and efficient metal-free synthesis of unsymmetrical 2-aminopyrimidines, including 4-(o-Tolyl)pyrimidin-2-amine analogs, has been developed using imidazolate enaminones and guanidine hydrochloride under mild conditions. This method proceeds via a cascade reaction that avoids the use of metal catalysts, making it environmentally benign and operationally simple.

Procedure: Imidazolate enaminones bearing electron-donating or electron-withdrawing groups react with guanidine hydrochloride to yield 2-aminopyrimidines in moderate to excellent yields (up to 95%). Steric effects influence the reaction efficiency.

Example: The synthesis of 4-phenyl-6-(p-tolyl)pyrimidin-2-amine (a closely related analog) was achieved with yields of 92–95%, indicating the method’s robustness for related compounds such as 4-(o-Tolyl)pyrimidin-2-amine.

Characterization: The products are typically isolated as solids and characterized by IR, ^1H NMR, and ^13C NMR spectroscopy confirming the expected substitution pattern on the pyrimidine ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Imidazolate enaminone + Guanidine HCl | Formation of 2-aminopyrimidine |

| 2 | Metal-free, mild conditions, moderate to high yield | Unsymmetrical 2-aminopyrimidines |

Cyclization of Chalcones with Guanidine Hydrochloride in Ethanol

Another well-documented approach involves the cyclization of chalcone intermediates with guanidine hydrochloride in the presence of a base such as sodium hydroxide under reflux conditions.

Procedure: Chalcones bearing the o-tolyl substituent undergo cyclization with guanidine hydrochloride in ethanol with NaOH, typically refluxed for 24–48 hours. The reaction affords 2-aminopyrimidine derivatives in yields ranging from 51% to 69%.

Advantages: This method is straightforward and allows for the introduction of various substituents on the aromatic rings, including the o-tolyl group, enabling structure-activity relationship (SAR) studies.

Example: The synthesis of unsymmetrical 2-aminopyrimidines with electron-rich o-tolyl groups was reported with good yields and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Chalcone + Guanidine HCl + NaOH in EtOH | Cyclization to 2-aminopyrimidine |

| 2 | Reflux 24–48 h | Moderate yields (51–69%) |

Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

A general and versatile synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with nucleophiles such as o-tolyl amines or related nucleophilic species.

Procedure: 2,4-Dichloropyrimidine is reacted with o-tolyl-containing nucleophiles in the presence of a base like triethylamine in chloroform at room temperature for several hours. The reaction proceeds smoothly to yield 4-(o-Tolyl)pyrimidin-2-amine derivatives with high yields (89–95%).

Advantages: This method allows for selective substitution at the 4-position and is amenable to various nucleophiles, providing a platform for diverse functionalization.

Example: The synthesis of intermediates 2a–2r via nucleophilic substitution was reported with excellent yields and straightforward purification by silica gel chromatography.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,4-Dichloropyrimidine + o-tolyl nucleophile + TEA | SNAr reaction at room temperature |

| 2 | Stirring 4 h, purification by chromatography | High yield (89–95%) of substituted pyrimidine |

Multi-Step Synthesis via Hantzsch Reaction and Subsequent Functionalization

A patented method describes a multi-step synthesis involving:

Coupling of haloketones with beta-ketoesters to form intermediates via the Hantzsch reaction.

Acetylation and formation of enaminones.

Cyclization with guanidine or its salts to form the 2-aminopyrimidine core.

Hydrolysis and amidation steps to yield advanced derivatives.

This method is applicable to prepare intermediates useful for 4-(o-Tolyl)pyrimidin-2-amine derivatives and related compounds with high yields and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| a | Coupling of haloketone + beta-ketoester under acidic/nucleophilic conditions | Intermediate formation |

| b | Acetylation with acetyl halide or acetic anhydride + Lewis acid | Functionalized intermediate |

| c | Reaction with dialkyl acetal of N,N-dimethylformamide | Enaminone formation |

| d | Cyclization with guanidine or salt | 2-Aminopyrimidine core |

| e | Hydrolysis of ester group | Carboxylic acid intermediate |

| f | Amidation with ammonia or amine | Final amide derivative |

This sequence allows for structural diversity and optimization of biological properties.

Ullmann Coupling and Subsequent Substitution for Complex Derivatives

For more complex derivatives, including those with triazolyl substituents, a synthetic route involves:

Protection of intermediates with tetrahydropyranyl (THP) groups.

Ullmann coupling of iodinated aromatic rings with ethylene dithiol.

Subsequent nucleophilic substitution and deprotection steps.

This approach, while more elaborate, allows the synthesis of 4-(o-Tolyl)pyrimidin-2-amine derivatives with additional functional groups for enhanced biological activity and structural studies.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-free cascade synthesis | Imidazolate enaminones, guanidine HCl | Mild, metal-free, cascade reaction | Moderate to 95 | Environmentally friendly, simple | Steric effects may affect yield |

| Cyclization of chalcones with guanidine HCl | Chalcones, guanidine HCl, NaOH | Reflux in ethanol, 24–48 h | 51–69 | Straightforward, versatile | Longer reaction time |

| Nucleophilic aromatic substitution (SNAr) | 2,4-Dichloropyrimidine, nucleophiles, TEA | Room temp, 4 h | 89–95 | High yield, selective substitution | Requires nucleophilic partners |

| Multi-step Hantzsch and functionalization | Haloketones, beta-ketoesters, guanidine | Multi-step, acidic/basic conditions | High | Structural diversity | More complex, multi-step |

| Ullmann coupling and substitution | Iodinated aromatics, ethylene dithiol | Coupling, substitution, deprotection | Moderate to high | Enables complex derivatives | More elaborate, multiple steps |

Research Findings and Characterization

Spectroscopic Data: The synthesized 4-(o-Tolyl)pyrimidin-2-amine and analogs are characterized by IR spectroscopy showing characteristic N–H stretches (~3300 cm^-1), aromatic C–H, and pyrimidine ring vibrations. ^1H NMR spectra reveal aromatic protons, NH2 singlets (~5.2 ppm), and methyl signals from the o-tolyl group (~2.4 ppm). ^13C NMR confirms the pyrimidine carbons and aromatic carbons consistent with substitution patterns.

Crystallographic Studies: Single-crystal X-ray diffraction studies on related derivatives (e.g., 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine) demonstrate supramolecular networks stabilized by N–H…N and C–H…π interactions. Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) correlate well with experimental geometries, confirming molecular conformations and intermolecular interactions in the solid state.

Biological Evaluation: Several synthesized 2-aminopyrimidine derivatives with o-tolyl substituents have been evaluated for biological activities, including histamine H4 receptor antagonism and bone anabolic effects, underscoring the importance of synthetic accessibility for drug discovery.

Chemical Reactions Analysis

Types of Reactions: 4-(o-Tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Nitro derivatives of 4-(o-Tolyl)pyrimidin-2-amine.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidin-2-amine Derivatives

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in 4-(4-morpholinophenyl) derivatives enhance antibacterial activity by increasing electrophilicity .

- Fused Systems : Compounds like eudistidine A exhibit unique bioactivity due to fused heterocyclic cores, enabling disruption of protein-protein interactions .

Key Findings :

- Antibacterial Activity : Chloro, bromo, and nitro groups at the para/meta positions of phenyl rings significantly improve activity against Gram-positive pathogens .

- Anticancer Potential: Radiosensitizing effects of fluorophenyl-substituted pyrimidines (e.g., PPA1) suggest utility in combination therapies .

Key Insights :

- Amine Substitution : Many derivatives are synthesized via nucleophilic substitution of chloropyrimidines with amines under reflux conditions .

- Cyclization Strategies : Guanidine-mediated cyclization is efficient for constructing pyrimidine cores with indole or fused systems .

Physicochemical and Quantum Chemical Properties

Table 4: Physical and Computational Data

Quantum Chemical Analysis :

Q & A

Q. What are the standard synthetic routes for preparing 4-(o-Tolyl)pyrimidin-2-amine?

- Methodological Answer : A common approach involves condensation of substituted chalcones with guanidine derivatives under basic conditions. For example, in analogous syntheses, (E)-1-(4-morpholinophenyl)-3-arylprop-2-en-1-ones are refluxed with guanidine nitrate and lithium hydroxide in ethanol/water, followed by purification via column chromatography (ethyl acetate/petroleum ether) . Alternatively, Mannich reactions with morpholine and formaldehyde in ethanol can introduce morpholinomethyl groups to the pyrimidine core . Key steps include:

- Refluxing for 4–10 hours in ethanol.

- Purification via ice-water precipitation or silica gel chromatography.

- Yields typically range from 60–85%, depending on substituents.

Q. How is 4-(o-Tolyl)pyrimidin-2-amine characterized using spectroscopic and analytical methods?

- Methodological Answer :

- NMR Spectroscopy : The NH proton in pyrimidin-2-amine derivatives appears as a singlet near δ 10.20 ppm (D2O exchangeable). Aromatic protons from the o-tolyl group resonate at δ 6.8–8.3 ppm, with splitting patterns reflecting ortho-substitution .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 488.23 for morpholinomethyl derivatives) confirm molecular weight, with fragmentation patterns indicating loss of substituents like morpholine .

- X-ray Crystallography : Used to resolve torsional angles (e.g., o-tolyl groups twisted ~51.7° from the pyrimidine plane) and confirm trans-trans conformations in coordination complexes .

Advanced Research Questions

Q. How can structural modifications of 4-(o-Tolyl)pyrimidin-2-amine enhance its biological activity (e.g., antimicrobial or kinase inhibition)?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Br at the aryl ring) to improve binding to microbial targets . Morpholine or pyrazole moieties (as in 4-(1,3-diphenylpyrazol-4-yl) derivatives) enhance solubility and bioactivity via hydrogen bonding .

- Coordination Chemistry : Complexation with metals (e.g., Pt) shifts MLCT absorption bands (e.g., 362–393 nm in acetonitrile) and stabilizes 3MLCT excited states, useful for photodynamic therapy .

- Structure-Activity Relationships (SAR) : Test derivatives against kinase assays (e.g., CDK2 inhibition) to identify critical substituents. For example, trifluoromethyl groups improve potency in pain receptor modulators .

Q. What strategies resolve contradictions in spectroscopic or synthetic yield data for 4-(o-Tolyl)pyrimidin-2-amine derivatives?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent reaction conditions (e.g., reflux time, solvent purity). For example, extended reflux (>10 hours) may degrade sensitive substituents, reducing yields .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra to identify misassignments. Discrepancies in NH proton shifts may arise from solvent polarity or hydrogen bonding .

- Alternative Purification : Replace column chromatography with recrystallization (e.g., 95% ethanol) to recover higher-purity products when silica interactions cause variability .

Q. How does the o-tolyl substituent influence the photophysical properties of metal complexes containing 4-(o-Tolyl)pyrimidin-2-amine?

- Methodological Answer :

- Steric and Electronic Effects : The ortho-methyl group increases steric hindrance, twisting the aryl ring (~51.7°) and raising the π*-LUMO energy. This blue-shifts MLCT absorption (e.g., Δλ = +30 nm vs. para-tolyl analogs) and emission maxima .

- Aggregation Studies : At low concentrations (5–10 µM), Pt complexes form dimers in solution, evidenced by concentration-dependent emission quenching and lifetime changes (τ = 235 ns at RT vs. 1.36 µs at 77 K) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate phase transitions (e.g., melting points) with substituent-induced lattice stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.